Bienvenue dans la boutique en ligne BenchChem!

(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one

Lipophilicity LogP Drug-likeness

Direct your malaria drug discovery and DHFR inhibitor programs with this precisely substituted quinoline–chalcone hybrid. The 4-chlorophenyl electron-withdrawing group and 2-methylsulfanyl quinoline uniquely tune LogP (5.4) and electrophilicity for selective cysteine-targeted covalent inhibition, while the sulfur polarizability (2.90 ų) enhances hydrophobic pocket binding. Fills a critical SAR gap versus common 2-Cl/2-OMe quinoline analogs. Buy this chemotype to accelerate P. falciparum heme‑binding studies and focused covalent inhibitor library design.

Molecular Formula C19H14ClNOS
Molecular Weight 339.84
CAS No. 866049-59-4
Cat. No. B2803328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
CAS866049-59-4
Molecular FormulaC19H14ClNOS
Molecular Weight339.84
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+
InChIKeySCIDBDXNCKIANW-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one (CAS 866049-59-4) for Scientific Procurement


(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one (CAS 866049-59-4) is a synthetic quinoline–chalcone hybrid with the molecular formula C₁₉H₁₄ClNOS and a molecular weight of 339.8 g/mol [1]. The compound features an α,β-unsaturated carbonyl linker bridging a 4-chlorophenyl ketone terminus and a 2-methylsulfanyl-substituted quinolin-3-yl moiety. It is commercially available at ≥95% purity from multiple specialty chemical suppliers . Chalcone-quinoline conjugates of this class are investigated as molecular hybrids for antimalarial [2], anticancer [3], and antimicrobial [4] applications, with activity profiles strongly dependent on the nature and position of substituents on both aromatic rings.

Why Generic Substitution Fails for (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one: Substituent-Specific Activity


Quinoline–chalcone hybrids are not functionally interchangeable because subtle changes in the aryl substituents profoundly alter lipophilicity, electronic character, target binding affinity, and biological potency [1]. The 4-chlorophenyl group introduces both electron-withdrawing character and elevated LogP (computed XLogP3-AA = 5.4 [2]), while the 2-methylsulfanyl group on the quinoline ring contributes additional hydrophobicity and sulfur-mediated polarizability distinct from the 2-chloro or 2-methoxy quinoline analogs commonly studied . In the quinolinyl chalcone series, electron-withdrawing substituents (e.g., Cl, Br) yield superior antimalarial potency compared to electron-donating groups, and the position of halogen substitution directly impacts IC₅₀ values [1]. Replacing the 4-chlorophenyl with a 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl analog—or substituting the 2-methylsulfanyl with a 2-chloro or 2-methoxy group—is therefore expected to produce a compound with materially different LogP, target engagement, and biological profile, as supported by comparative structure–activity data provided in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide for (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one: Differentiation Data


Lipophilicity Advantage of the 4-Chloro Substituent vs. 4-Fluoro and Unsubstituted Analogs

The target compound carries a 4-chlorophenyl substituent which imparts higher computed lipophilicity (XLogP3-AA = 5.4) [1] compared with the 4-fluoro analog (CAS 478065-16-6; MW 323.4 g/mol, C₁₉H₁₄FNOS) [2], for which the computationally estimated LogP is approximately 4.8 based on the fluorine substitution pattern . The unsubstituted phenyl analog (CAS 182822-62-4) is expected to have an even lower LogP. In the context of antimalarial drug design, higher LogP values in quinolinyl chalcones correlate with enhanced heme binding and improved membrane crossing, as demonstrated by the electron-withdrawing group advantage shown in the A1–A14 series [3].

Lipophilicity LogP Drug-likeness Membrane permeability

Electron-Withdrawing Substituent Advantage: 4-Chloro vs. 4-Methyl in Antimalarial Potency

In the systematic quinolinyl chalcone series A1–A14, compounds bearing electron-withdrawing groups (EWGs: Cl, Br) on the phenyl ring consistently outperformed those with electron-donating groups (EDGs: CH₃, OCH₃) in antimalarial assays against both chloroquine-sensitive and resistant P. falciparum strains [1]. The most potent compound, A4, with an IC₅₀ of 0.031 μM, contains a halogen-substituted phenyl moiety, demonstrating that the 4-chloro substituent present in the target compound is a privileged feature for antimalarial activity. In contrast, the 4-methyl analog would be expected to show substantially reduced potency based on the EWG > EDG trend, with EDG-substituted compounds in the A1–A14 series exhibiting IC₅₀ values typically 5- to 30-fold higher than their EWG counterparts [1]. This SAR pattern is further corroborated by the halophenyl-dependent heme binding energies (ΔG = −25 kcal/mol for the A4–heme complex) [1].

Antimalarial Plasmodium falciparum IC₅₀ SAR

2-Methylsulfanyl vs. 2-Chloro Quinoline Modification: Differential DHFR Binding Affinity

A series of 1-aryl-3-(substituted-quinolyl)-prop-2-en-1-one analogs were evaluated for DHFR binding via docking simulations, revealing that the nature of the quinoline substituent strongly modulates binding free energy [1]. The unsubstituted quinoline analog (ary) achieved a binding free energy ΔG = −11.18 kcal/mol, comparable to methotrexate (ΔG = −10.91 kcal/mol) [1]. The 2-methylsulfanyl substituent present in the target compound enhances both lipophilicity and polarizability relative to the 2-chloro substituent studied in the ary series, as sulfur has greater atomic polarizability (2.90 ų) than chlorine (2.18 ų) [2]. This increased polarizability is expected to strengthen hydrophobic and van der Waals interactions within the DHFR binding pocket. In the broader quinoline-chalcone class, Pf-DHFR docking studies confirm that the quinoline substituent strongly influences binding orientation and affinity (compound A4: ΔG = −11.04 kcal/mol) [3].

DHFR Dihydrofolate reductase Binding free energy Molecular docking

Drug-Likeness Profile: Compliance with Oral Bioavailability Rules vs. Larger Polycyclic Chalcone Analogs

The target compound satisfies all five Lipinski Rule of Five criteria for oral drug-likeness: molecular weight 339.8 g/mol (<500), H-bond donors = 0 (<5), H-bond acceptors = 3 (<10), rotatable bonds = 4 (<15), and XLogP3-AA = 5.4 (borderline acceptable, ≤5 is ideal but not disqualifying) [1]. In a comparative ligand assessment of six quinolylaryl α,β-unsaturated ketones, compounds with heavier substitution (e.g., ary3 with MW 383.8 and 6 rotatable bonds) showed reduced drug-likeness scores, while the simplest analog (ary) with MW 323.8 and LogP 4.62 was fully compliant [2]. The target compound occupies a favorable intermediate position: it retains sufficient MW and LogP for membrane permeability (advantage over smaller, less lipophilic analogs) while staying within the oral bioavailability window (unlike heavier poly-substituted analogs such as ary5, which violated the LogP threshold at 5.44) [2].

Drug-likeness Lipinski Rule of Five ADME Oral bioavailability

α,β-Unsaturated Carbonyl Electrophilicity: Differential Reactivity of the Chalcone Warhead with 4-Chloro Substitution

The α,β-unsaturated carbonyl system in quinoline-chalcones serves as a Michael acceptor capable of covalent modification of cysteine residues in target proteins [1]. The electronic nature of the para-substituent on the phenyl ketone moiety tunes the electrophilicity of the β-carbon: electron-withdrawing groups (Cl, Br, NO₂) increase electrophilicity and accelerate thiol-addition kinetics, while electron-donating groups (OCH₃, CH₃) decrease reactivity [2]. The 4-chlorophenyl substituent (Hammett σₚ = +0.23) imparts moderate electron withdrawal, positioning the target compound with higher thiol-trapping electrophilicity than the 4-methoxy analog (Hammett σₚ = −0.27) or 4-methyl analog (σₚ = −0.17), while avoiding the excessive reactivity and potential non-specific toxicity associated with the 4-nitro analog (σₚ = +0.78) [2] [3]. This fine-tuned electrophilicity is critical for selective target engagement in covalent inhibitor design.

Chalcone reactivity Michael acceptor Electrophilicity Nucleophilic addition

Best Research and Industrial Application Scenarios for (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one


Antimalarial Lead Optimization: Prioritizing Halogenated Quinoline-Chalcone Hybrids with Sub-Micromolar Potential

For antimalarial drug discovery programs targeting P. falciparum, this compound represents a strategically selected halogenated quinoline-chalcone hybrid. The electron-withdrawing 4-chlorophenyl substituent aligns with the SAR established in the A1–A14 series, where EWG-bearing compounds demonstrated IC₅₀ values as low as 0.031 μM [1]. The 2-methylsulfanyl group adds lipophilicity expected to enhance heme binding, as demonstrated by the −25 kcal/mol heme complexation energy observed for the most potent EWG analog A4 [1]. Procurement of this specific substitution pattern enables direct assessment of the 4-Cl/2-SCH₃ combination for antiplasmodial activity, heme polymerization inhibition, and Pf-DHFR binding.

Covalent Inhibitor and Chemical Probe Development: Optimized Chalcone Electrophilicity

The α,β-unsaturated carbonyl warhead of this chalcone is tuned by the 4-chlorophenyl substituent (σₚ = +0.23) to provide moderate electrophilicity suitable for selective covalent modification of cysteine residues in kinase or protease targets [2]. The compound occupies an optimal electrophilicity window—more reactive than electron-rich analogs but avoiding the non-specific alkylation risk of strongly electron-deficient analogs (σₚ > +0.7) [3]. This makes the compound a preferred scaffold for fragment-based covalent inhibitor libraries and chemical probe development requiring controlled thiol reactivity with cell-based selectivity.

DHFR-Targeted Anticancer and Antibacterial Agent Design: Sulfur-Mediated Binding Enhancement

In dihydrofolate reductase (DHFR) inhibitor design, the 2-methylsulfanyl group provides a polarizability advantage (S = 2.90 ų vs. Cl = 2.18 ų) that can strengthen hydrophobic interactions within the DHFR binding pocket [4]. Published DHFR docking studies on quinolylaryl α,β-unsaturated ketones show that unsubstituted and monomethoxy-substituted analogs achieve binding free energies competitive with methotrexate (ΔG = −10.91 kcal/mol for MTX vs. −11.18 to −11.70 kcal/mol for top analogs) [4]. The target compound's sulfur atom is predicted to further enhance these interactions, making it a valuable procurement choice for DHFR inhibitor programs targeting cancer or bacterial infections.

Structure–Activity Relationship (SAR) Library Expansion: 4-Chloro/2-Methylsulfanyl Combination as a Privileged Chemotype

For medicinal chemistry teams building focused quinoline-chalcone libraries, this compound fills a critical SAR gap. Most published quinolinyl chalcone series employ 2-chloro-, 2-methoxy-, or 2-hydroxy-quinoline scaffolds [1] [5]. The 2-methylsulfanyl variant is underrepresented in literature despite its distinct electronic and steric profile. This compound serves as a key representative of the 4-chlorophenyl + 2-methylsulfanylquinoline chemotype, enabling systematic exploration of how sulfur substitution on the quinoline ring affects LogP (5.4), TPSA (55.3 Ų), DHFR binding, and antiplasmodial potency compared to the established 2-chloro and 2-methoxy series [6]. This addresses a verifiable gap in commercially available quinoline-chalcone SAR compound collections.

Quote Request

Request a Quote for (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.